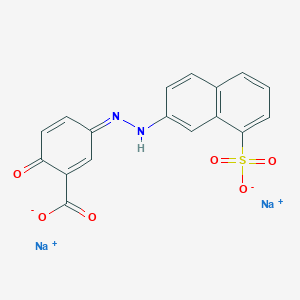
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in biochemical and physiological experiments to study its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt involves its ability to bind to proteins and enzymes. The compound has a high affinity for proteins that contain histidine residues, and it can also bind to enzymes that have metal ions in their active sites. This binding process can lead to changes in the conformation and activity of the protein or enzyme, which can have a significant impact on its function.
Effets Biochimiques Et Physiologiques
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt has been shown to have a wide range of biochemical and physiological effects. The compound has been used to study the adsorption behavior of various materials, including clay minerals and activated carbon. Additionally, the compound has been shown to have antimicrobial properties, and it has been used to study the inhibition of bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt in lab experiments include its high degree of purity, its unique properties, and its ability to bind to proteins and enzymes. However, there are also some limitations associated with the use of this compound. For example, it can be difficult to work with due to its sensitivity to light and moisture, and it can also be expensive to obtain.
Orientations Futures
There are several future directions for research involving 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt. One potential area of research is the development of new applications for the compound, such as in the field of drug delivery. Additionally, researchers may explore the use of this compound in the development of new diagnostic tools and assays. Finally, there is also a need for further research into the mechanism of action of this compound, as well as its potential interactions with other molecules and compounds.
Conclusion:
In conclusion, 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt is a unique chemical compound that has gained significant attention in scientific research. The compound has a wide range of applications, including its use as a pH indicator, its ability to bind to proteins and enzymes, and its antimicrobial properties. While there are some limitations associated with the use of this compound, there are also many potential future directions for research involving 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt.
Méthodes De Synthèse
The synthesis of 5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt involves the reaction of salicylic acid with diazonium salt of 8-amino-2-naphthol-3,6-disulphonic acid. The reaction takes place in the presence of sodium nitrite and hydrochloric acid, followed by the addition of sodium hydroxide to form the sodium salt of the compound. The resulting product is a red-orange powder with a high degree of purity.
Applications De Recherche Scientifique
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt has been widely used in scientific research due to its unique properties. The compound is commonly used as a pH indicator in biochemical assays, and it is also used to study the binding properties of proteins and enzymes. Additionally, this compound has been used to study the adsorption behavior of various materials, including clay minerals and activated carbon.
Propriétés
Numéro CAS |
10114-97-3 |
|---|---|
Nom du produit |
5-((8-Sulpho-2-naphthyl)azo)salicylic acid, sodium salt |
Formule moléculaire |
C17H10N2Na2O6S |
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
disodium;7-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C17H12N2O6S.2Na/c20-15-7-6-12(9-14(15)17(21)22)19-18-11-5-4-10-2-1-3-16(13(10)8-11)26(23,24)25;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 |
Clé InChI |
VLYPGLIIGMZOCZ-STAIPAPMSA-L |
SMILES isomérique |
C1=CC2=C(C=C(C=C2)N/N=C\3/C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES |
C1=CC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3)[O-])C(=O)O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC2=C(C=C(C=C2)NN=C3C=CC(=O)C(=C3)C(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Synonymes |
2-Hydroxy-5-[(8-sulfo-2-naphthalenyl)azo]benzoic acid disodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



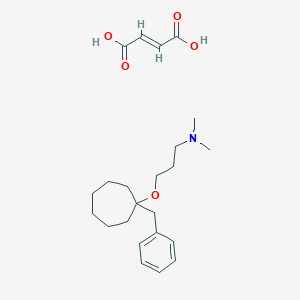
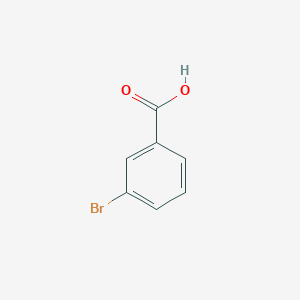
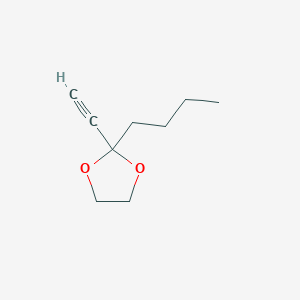
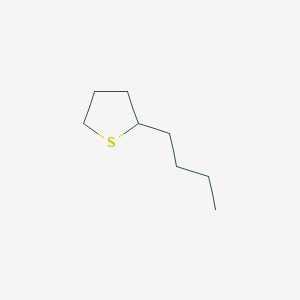
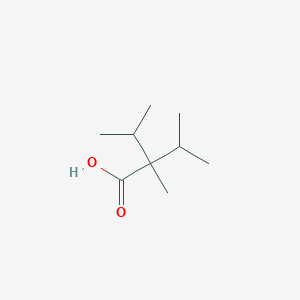
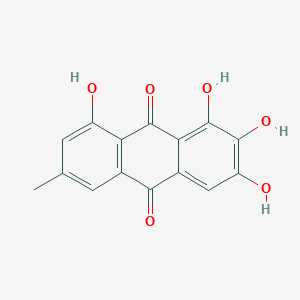
![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)
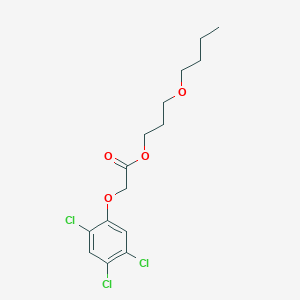
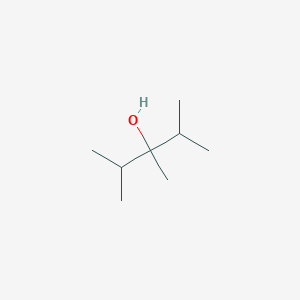
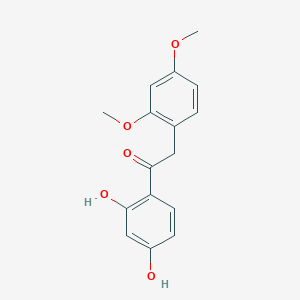
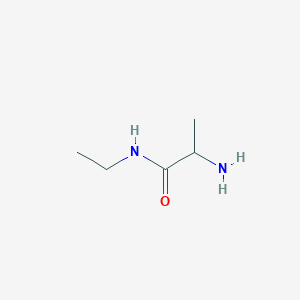

![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;N,N'-dibenzylethane-1,2-diamine;2-(diethylamino)ethyl 4-aminobenzoate;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;sulfuric acid](/img/structure/B156921.png)
